4-(Phenylsulfonyl)morpholine

Catalog No.
S704809
CAS No.
5033-21-6
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylsulfonyl)morpholine

CAS Number

5033-21-6

Product Name

4-(Phenylsulfonyl)morpholine

IUPAC Name

4-(benzenesulfonyl)morpholine

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2

InChI Key

LRXKXDGJVHZGBH-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2

The exact mass of the compound 4-(Phenylsulfonyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Phenylsulfonyl)morpholine (CAS 5033-21-6) is a stable, crystalline sulfonamide utilized in organic synthesis, pharmaceutical library generation, and catalytic methodology development . By pre-forming the sulfonamide linkage between the morpholine ring and the phenylsulfonyl group, this compound provides a solid, easy-to-handle alternative to working directly with reactive sulfonyl chlorides . Its primary procurement value lies in its dual utility: it serves as a high-purity model substrate with exact stoichiometry for transition-metal-catalyzed C-H functionalization and cross-coupling reactions, and it acts as a critical, N-deactivated precursor for the synthesis of complex rigid heterocycles, such as antiarrhythmic oxabispidine scaffolds [1].

Buyers might consider substituting pre-formed 4-(Phenylsulfonyl)morpholine with in situ generation using benzenesulfonyl chloride and morpholine to reduce raw material costs. However, this generic substitution introduces significant process variability. Benzenesulfonyl chloride is a moisture-sensitive, lachrymatory liquid that rapidly hydrolyzes in ambient air to form benzenesulfonic acid and corrosive hydrogen chloride . In situ generation often leaves trace acidic byproducts or unreacted electrophiles that can poison sensitive palladium or nickel catalysts during downstream C-H functionalization or cross-coupling steps[1]. Procuring the pre-formed, >99% pure solid compound ensures exact stoichiometric control, eliminates the need for glovebox handling, and prevents catalyst deactivation, making it essential for reproducible methodology development and scalable scaffold synthesis.

Thermal and Moisture Stability for Benchtop Handling

4-(Phenylsulfonyl)morpholine is a robust crystalline solid that remains stable under ambient conditions, whereas its synthetic precursor, benzenesulfonyl chloride, is a highly reactive liquid (MP 13-15 °C) that rapidly hydrolyzes in moist air. The pre-formed sulfonamide eliminates the generation of corrosive hydrogen chloride and benzenesulfonic acid during storage and handling .

Evidence DimensionPhysical state and ambient moisture reactivity
Target Compound DataBench-stable solid, negligible hydrolysis in ambient air
Comparator Or BaselineBenzenesulfonyl chloride (Liquid, rapid hydrolysis yielding HCl)
Quantified DifferenceConverts a moisture-sensitive, lachrymatory liquid handling step into a stable solid weighing step
ConditionsAmbient laboratory storage and handling

Procuring the stable solid eliminates the need for specialized anhydrous storage and Schlenk line techniques, streamlining high-throughput workflows.

Purity-Linked Reproducibility in Catalytic Methodologies

In the development of advanced palladium- and nickel-catalyzed sulfination or cross-coupling methodologies, substrate purity is paramount [1]. Utilizing pre-formed 4-(Phenylsulfonyl)morpholine provides a clean, stoichiometric baseline with 0 ppm residual HCl. In contrast, in situ generation from sulfonyl chlorides frequently introduces trace acidic byproducts that can deactivate transition metal catalysts, leading to variable yields.

Evidence DimensionSubstrate purity and catalyst compatibility
Target Compound Data>99% pure pre-formed solid sulfonamide (0 ppm residual HCl)
Comparator Or BaselineIn situ generated sulfonamide (contains trace HCl and benzenesulfonic acid)
Quantified DifferenceEliminates acidic byproducts that degrade sensitive Pd/Ni catalysts
ConditionsTransition-metal-catalyzed C-H functionalization and cross-coupling assays

Ensures reproducible yields in catalytic methodology development by removing the variable of in situ byproduct interference.

Yield Optimization in 2,6-Disubstituted Morpholine Scaffold Synthesis

The phenylsulfonyl group in 4-(Phenylsulfonyl)morpholine deactivates the morpholine nitrogen, allowing for targeted functionalization of the adjacent carbons. In the synthesis of oxabispidine antiarrhythmic drug precursors, the use of this specific compound enabled a 100% yield (279.9 g scale) of the critical 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine intermediate from its acetoxymercuri precursor [1]. Standard unprotected or alkyl-protected morpholines typically fail in these aggressive functionalizations due to competitive N-alkylation or oxidation.

Evidence DimensionYield of 2,6-bis(iodomethyl) intermediate
Target Compound Data100% yield of 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine
Comparator Or BaselineUnprotected or N-alkyl morpholines (prone to N-centered side reactions)
Quantified DifferenceNear-quantitative conversion enabled by the robust phenylsulfonyl protecting/activating group
ConditionsReaction with iodine in CHCl3/water (0.55 mol scale)

Provides a highly efficient, scalable route to complex 2,6-disubstituted morpholine building blocks required for cardiovascular drug discovery.

Late-Stage C-H Functionalization Methodology Development

4-(Phenylsulfonyl)morpholine serves as a highly reproducible model substrate for researchers developing new palladium- or nickel-catalyzed sulfination and cross-coupling reactions [1]. Its high purity and lack of residual acidic byproducts ensure that catalyst optimization is not skewed by substrate impurities, making it a practical procurement alternative to in situ generated sulfonamides.

Synthesis of Oxabispidine Antiarrhythmic Scaffolds

In cardiovascular drug discovery, this compound serves as a critical starting material for synthesizing rigid oxabispidine frameworks [2]. The phenylsulfonyl group provides necessary electronic deactivation of the morpholine nitrogen, enabling near-quantitative yields during the challenging 2,6-bis-functionalization steps required to build the bicyclic core.

High-Throughput Pharmaceutical Library Generation

For industrial procurement teams assembling building blocks for high-throughput screening (HTS) libraries, 4-(Phenylsulfonyl)morpholine offers a bench-stable, easily weighable solid alternative to handling corrosive liquid sulfonyl chlorides . This streamlines automated dispensing workflows and prevents the degradation of adjacent library compounds by volatile HCl.

XLogP3

0.7

Other CAS

5033-21-6

Wikipedia

Morpholine, 4-(phenylsulfonyl)-

Dates

Last modified: 08-15-2023

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